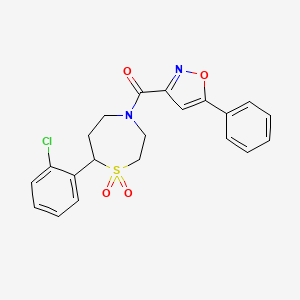
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H19ClN2O4S and its molecular weight is 430.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of novel compounds with structural similarities, highlighting techniques that could be applicable for the synthesis and study of "(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone". For instance, Shahana and Yardily (2020) described the synthesis, spectral characterization, and docking studies of novel thiazole derivatives, emphasizing the use of density functional theory (DFT) calculations and molecular docking to understand antibacterial activity (Shahana & Yardily, 2020).
Antioxidant and Biological Activities
Another potential application area is the exploration of antioxidant and biological activities. Reddy et al. (2015) synthesized new thiazole analogues with urea, thiourea, and selenourea functionality, demonstrating potent antioxidant activity through various radical scavenging methods. This suggests a methodology for assessing the antioxidant potential of "this compound" (Reddy et al., 2015).
Docking Studies for Biological Evaluation
The methodology for docking studies, as discussed by Shahana and Yardily (2020), provides a framework for evaluating the potential interactions of the compound with biological targets. These studies can offer insights into the compound's possible therapeutic applications, especially in the context of antibacterial or other antimicrobial activities (Shahana & Yardily, 2020).
Structural and Reactivity Analysis
Research into related compounds has also involved detailed structural analysis and investigation of reactivity. Studies on structural effects in chemical reactions involving diazoalkanes and quinones, for instance, could inform the understanding of the reactivity and potential chemical transformations of "this compound" under various conditions (Oshima & Nagai, 1986).
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c22-17-9-5-4-8-16(17)20-10-11-24(12-13-29(20,26)27)21(25)18-14-19(28-23-18)15-6-2-1-3-7-15/h1-9,14,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMOXJMKSBTHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

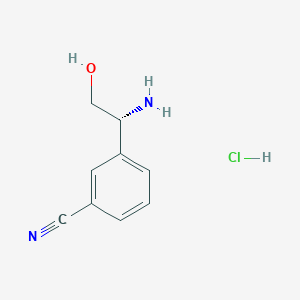
![2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2908951.png)
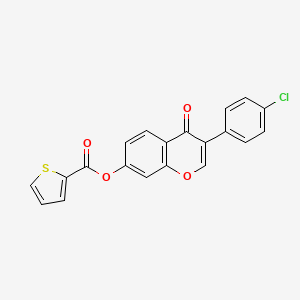

![[4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2908955.png)

![1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2908957.png)
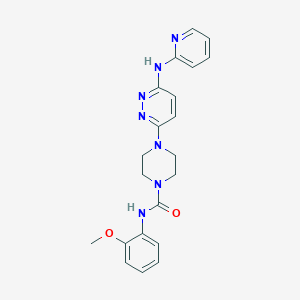
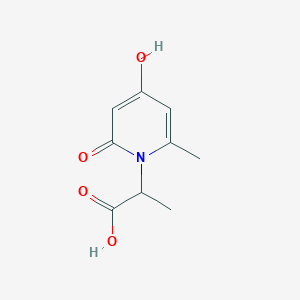
![(2-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2908965.png)
![4-(3-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2908968.png)
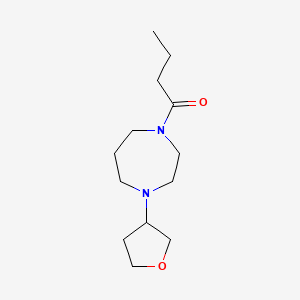
![8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2908970.png)
![3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2908971.png)